(2R)-2-cyclopropylpropanoic acid chemical properties
(2R)-2-cyclopropylpropanoic acid chemical properties
An In-Depth Technical Guide to (2R)-2-Cyclopropylpropanoic Acid: Stereochemical Dynamics, Epimerization-Free Synthesis, and Applications in Targeted Drug Discovery
Executive Summary
(2R)-2-cyclopropylpropanoic acid is a highly specialized chiral building block increasingly utilized in modern medicinal chemistry. By combining the conformational rigidity and unique orbital hybridization of a cyclopropyl ring with a precisely defined alpha-stereocenter, this aliphatic acid serves as a critical pharmacophoric determinant in the design of small-molecule therapeutics. As a Senior Application Scientist, I have structured this whitepaper to detail its physicochemical properties, its mechanistic role in receptor binding, and the self-validating synthetic protocols required to preserve its stereochemical integrity during complex syntheses.
Structural Dynamics & Physicochemical Properties
The cyclopropyl group is not merely a steric equivalent to an isopropyl group. Its C-C bonds possess high s-character (approaching sp² hybridization), which shortens the bond lengths and increases bond angle strain. When positioned adjacent to a chiral alpha-carbon, as in (2R)-2-cyclopropylpropanoic acid, it severely restricts the rotational degrees of freedom of the resulting amide bonds in drug molecules. This pre-organization minimizes the entropic penalty upon binding to target proteins.
Table 1: Physicochemical Descriptors of 2-Cyclopropylpropanoic Acid
| Descriptor | Value | Causality / Significance in Drug Design |
|---|---|---|
| Molecular Formula | C6H10O2 | Low molecular weight allows for efficient fragment-based elaboration[1]. |
| Molecular Weight | 114.14 g/mol | High ligand efficiency (LE) when incorporated into larger scaffolds[1]. |
| XLogP3 | 1.4 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1]. |
| Topological Polar Surface Area | 37.3 Ų | Excellent profile for blood-brain barrier (BBB) penetration in CNS drugs[1]. |
| H-Bond Donors / Acceptors | 1 / 2 | Forms predictable hydrogen bond networks in target active sites[1]. |
| Rotatable Bonds | 2 | Low flexibility reduces conformational entropy loss upon target engagement[1]. |
Mechanistic Causality in Drug Development
The (2R) configuration is rarely interchangeable with the (2S) enantiomer without profound losses in biological activity. The spatial trajectory of the cyclopropyl ring dictates the orientation of the entire molecule within deep hydrophobic pockets.
eIF2B Modulation in Neurodegenerative Diseases
In the Integrated Stress Response (ISR) pathway, cellular stress induces the phosphorylation of eIF2α, which subsequently inhibits the guanine nucleotide exchange factor (GEF) eIF2B. This inhibition halts protein translation, driving the pathology of ALS, Alzheimer's, and Frontotemporal dementia. Small molecules incorporating the (2R)-2-cyclopropylpropanamide motif act as potent eIF2B modulators. The (2R) stereocenter directs the cyclopropyl group into a specific lipophilic sub-pocket of the eIF2B decamer, stabilizing the active conformation and restoring GEF activity, thereby rescuing the cell from stress-induced apoptosis[2].
Fig 1: Mechanism of (2R)-2-cyclopropylpropanamide derivatives in rescuing eIF2B activity.
APJ Receptor and SSTR4 Agonism
Beyond CNS applications, the (2R)-2-cyclopropylpropanoic acid building block is utilized in synthesizing APJ receptor agonists for improving cardiac contractility in cardiovascular conditions[3]. Additionally, it is a key fragment in aryl-fused tetrahydro-1,4-oxazepine amides acting as Somatostatin Receptor Subtype 4 (SSTR4) agonists[4]. In both targets, the rigid cyclopropyl moiety is essential for displacing high-energy water molecules from the receptor's binding site.
Enantioselective Workflows & Protocols
Protocol A: Chiral Resolution of Racemic 2-Cyclopropylpropanoic Acid
While asymmetric synthesis is possible, classical resolution of the widely available racemate (CAS: 98485-33-7) via diastereomeric salt formation remains highly scalable.
Causality: Utilizing a chiral amine such as (R)-(+)-1-phenylethylamine creates a pair of diastereomeric salts ((R,R) and (S,R)) with distinct lattice energies and solubility profiles in polar aprotic/protic solvent mixtures (e.g., acetone/water).
Step-by-Step Methodology:
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Salt Formation: Dissolve 1.0 eq of racemic 2-cyclopropylpropanoic acid in a 9:1 mixture of Acetone/Water at 60°C. Slowly add 0.5 eq of (R)-(+)-1-phenylethylamine.
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Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. The (R,R)-diastereomeric salt preferentially crystallizes due to lower solubility.
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Filtration & Washing: Filter the precipitate and wash with ice-cold acetone to remove mother liquor trapped in the crystal lattice.
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Acidification (Liberation): Suspend the crystals in H₂O and acidify to pH 2.0 using 1M HCl.
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Extraction: Extract the liberated (2R)-2-cyclopropylpropanoic acid with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Self-Validation System: Analyze the product via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 95:5, 0.1% TFA). If the enantiomeric excess (ee) is < 98%, repeat the crystallization step to ensure absolute stereochemical purity.
Fig 2: Workflow for the chiral resolution of 2-cyclopropylpropanoic acid via diastereomeric salts.
Protocol B: Epimerization-Free Amide Coupling
A critical failure point in utilizing alpha-chiral carboxylic acids is racemization/epimerization during amide bond formation. Standard coupling reagents (like HATU or EDC/HOBt) can promote the formation of an oxazolone intermediate, which rapidly undergoes enolization and subsequent loss of stereochemical integrity.
Causality: 1-Propanephosphonic acid cyclic anhydride (T3P) is the industry standard for this specific transformation[2]. T3P activates the carboxylic acid via a mixed anhydride that is highly resistant to oxazolone formation, ensuring >99% retention of the (2R) configuration[3].
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under N₂, dissolve the target amine (1.0 eq) and (2R)-2-cyclopropylpropanoic acid (1.5 eq) in anhydrous Ethyl Acetate (EtOAc) to a concentration of 0.1 M.
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Base Addition: Add Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (3.0 to 5.0 eq). The bulky base prevents unwanted side reactions and neutralizes the system[2].
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Activation: Dropwise add T3P (50 wt. % solution in EtOAc, 2.0 to 3.0 eq) at 0°C to control the initial exotherm[2][3].
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate.
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Self-Validation System:
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LC-MS: Confirm the mass of the desired amide product.
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Chiral SFC (Supercritical Fluid Chromatography): Run the purified product against a racemic standard to definitively prove that the (2R) stereocenter did not epimerize during the coupling cycle.
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References
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[1] 2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867. PubChem, National Institutes of Health.[Link]
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[2] WO2019032743A1 - Compounds, compositions and methods. Google Patents.
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[3] WO2018093576A1 - Alkyl substituted triazole compounds as agonists of the apj receptor. Google Patents.
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[4] US10183940B2 - Aryl and heteroaryl-fused tetrahydro-1,4-oxazepine amides as somatostatin receptor subtype 4 (SSTR4) agonists. Google Patents.
Sources
- 1. 2-Cyclopropylpropanoic acid | C6H10O2 | CID 21256867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019032743A1 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 3. WO2018093576A1 - Alkyl substituted triazole compounds as agonists of the apj receptor - Google Patents [patents.google.com]
- 4. US10183940B2 - Aryl and heteroaryl-fused tetrahydro-1,4-oxazepine amides as somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]
